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InChI=1S/C46H54O16/c47-23-35-39(53)41(55)43(57)45(61-35)59-33-15-13-25(19-31(33)29-11-5-9-27(17-29)21-37(49)50)7-3-1-2-4-8-26-14-16-34(60-46-44(58)42(56)40(54)36(24-48)62-46)32(20-26)30-12-6-10-28(18-30)22-38(51)52/h5-6,9-20,35-36,39-48,53-58H,1-4,7-8,21-24H2,(H,49,50)(H,51,52)/t35-,36-,39-,40-,41+,42+,43+,44+,45+,46+/m1/s1
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Bimosiamose is a pan-selectin inhibitor (IC50s = 88, 20, and 86 µM for E-, P-, and L-selectin, respectively). It reduces adhesion of HL-60 cells to E- and P-selectin when used at a concentration of 129 µM. In vivo, bimosiamose (200 mg/kg) reduces skin scaliness, induration, and erythema in a patient-derived xenograft mouse model of psoriasis. It decreases hepatic alanine aminotransferase (ALT), aspartate aminotransferase (AST), lactate dehydrogenase (LDH), and myeloperoxidase (MPO) levels and reduces neutrophil infiltration in a rat model of severe hepatic ischemia-reperfusion injury. Bimosiamose also prevents nematode-induced late airway reactivity in sheep and reduces airway hyperresponsiveness in a mouse model of asthma.
Bimosiamose, also known as TBC-1269, is a L/E/P-selectin antagonist potentially for the treatment of asthma, chronic obstructive pulmonary. Bimosiamo...